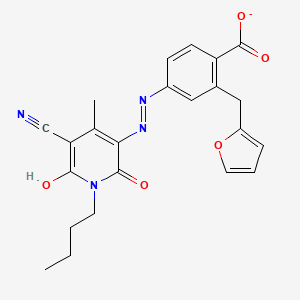

2-Furanylmethyl 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoate

Beschreibung

Eigenschaften

CAS-Nummer |

77154-18-8 |

|---|---|

Molekularformel |

C23H21N4O5- |

Molekulargewicht |

433.4 g/mol |

IUPAC-Name |

4-[(1-butyl-5-cyano-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-2-(furan-2-ylmethyl)benzoate |

InChI |

InChI=1S/C23H22N4O5/c1-3-4-9-27-21(28)19(13-24)14(2)20(22(27)29)26-25-16-7-8-18(23(30)31)15(11-16)12-17-6-5-10-32-17/h5-8,10-11,28H,3-4,9,12H2,1-2H3,(H,30,31)/p-1 |

InChI-Schlüssel |

HNKJICICARNBDW-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCN1C(=C(C(=C(C1=O)N=NC2=CC(=C(C=C2)C(=O)[O-])CC3=CC=CO3)C)C#N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Nomenclature

- Full chemical name: 2-Furanylmethyl 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoate

- Key structural features:

- A furanyl ring attached via a methyl ester linkage to a benzoate group.

- An azo (-N=N-) linkage connecting the benzoate to a substituted pyridine ring.

- The pyridine ring is substituted at positions 1, 2, 4, 5, and 6 with butyl, hydroxy, methyl, cyano, and oxo groups respectively.

This structure implies a multi-step synthetic route involving azo coupling, esterification, and pyridine ring functionalization.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Furanylmethyl 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoate typically involves the following key stages:

Synthesis of the substituted pyridine azo component:

- Preparation of the 1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl moiety.

- Diazotization of an appropriate amino-substituted pyridine derivative.

- Azo coupling with 4-hydroxybenzoate derivatives to form the azo linkage.

Esterification with 2-furanylmethanol:

- Activation of the 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoic acid intermediate.

- Coupling with 2-furanylmethanol to yield the final ester compound.

Detailed Synthetic Steps

Step 1: Preparation of the Pyridine Azo Intermediate

- Starting from a substituted pyridine derivative bearing the butyl, cyano, hydroxy, methyl, and oxo substituents, the amino group at position 3 is subjected to diazotization using sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0–5 °C).

- The resulting diazonium salt is then coupled with 4-hydroxybenzoic acid or its derivatives under controlled pH (around 8–9) to form the azo linkage, yielding 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoic acid.

Step 2: Esterification with 2-Furanylmethanol

- The carboxylic acid group of the azo compound is activated, commonly by converting it to an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

- The acid chloride intermediate is then reacted with 2-furanylmethanol in the presence of a base (e.g., pyridine or triethylamine) to form the ester linkage, yielding 2-Furanylmethyl 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoate .

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Comments |

|---|---|---|

| Diazotization | NaNO2, HCl, 0–5 °C | Low temperature to stabilize diazonium salt |

| Azo coupling | 4-Hydroxybenzoic acid, pH 8–9, aqueous medium | pH control critical for coupling efficiency |

| Acid chloride formation | SOCl2 or oxalyl chloride, reflux, inert atmosphere | Complete conversion needed for high yield |

| Esterification | 2-Furanylmethanol, base (pyridine/TEA), 0–25 °C | Base scavenges HCl, mild temperature preferred |

Purification and Characterization

- Purification: The crude product is typically purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

- Characterization: Confirmed by spectroscopic methods such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)

- Infrared (IR) spectroscopy to identify functional groups (azo, ester, hydroxyl)

- Mass spectrometry (MS) for molecular weight confirmation

- Elemental analysis for composition verification

Research and Patent Literature Overview

- The preparation methods align with protocols found in patent literature describing azo compounds with substituted pyridine and benzoate moieties, emphasizing diazotization and azo coupling steps followed by esterification with furanyl alcohol derivatives.

- Patents emphasize the importance of controlling reaction parameters to obtain the desired isomeric and polymorphic forms, as these influence biological activity and stability.

- The use of preparative HPLC for purification is noted as a standard technique to isolate the pure compound from reaction mixtures.

Summary Table of Preparation Method

| Stage | Key Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Diazotization | Amino-pyridine → Diazonium salt | NaNO2, HCl, 0–5 °C | Formation of diazonium intermediate |

| 2. Azo coupling | Diazonium salt + 4-hydroxybenzoic acid | pH 8–9, aqueous medium | Azo bond formation |

| 3. Acid chloride formation | Carboxylic acid → Acid chloride | SOCl2 or oxalyl chloride, reflux | Activated acid for esterification |

| 4. Esterification | Acid chloride + 2-furanylmethanol | Pyridine or triethylamine, 0–25 °C | Formation of final ester compound |

Analyse Chemischer Reaktionen

Azo Group (–N=N–) Reactivity

The azo (–N=N–) linkage is central to its chemical behavior. Key reactions include:

Reduction Reactions

-

Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the azo group to hydrazine derivatives.

Acid/Base Stability

-

Protonation : The azo group undergoes protonation in strong acids (e.g., H₂SO₄), forming diazonium intermediates.

-

Diazotization : In nitrous acid (HNO₂), the azo bond cleaves, releasing nitrogen gas and generating aryl radicals .

Ester Group Hydrolysis

The 2-furanylmethyl benzoate moiety undergoes hydrolysis:

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄ under reflux.

-

Product : 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoic acid and furfuryl alcohol .

Basic Hydrolysis

-

Conditions : NaOH (aqueous or alcoholic), 60–80°C.

Pyridinone Ring Reactivity

The 1,6-dihydro-6-oxopyridine core participates in:

Tautomerism

-

Keto-Enol Tautomerism : The 6-oxo group enables equilibrium between keto and enol forms, influencing solubility and coordination chemistry .

Cyclization Reactions

-

Intramolecular Cyclization : Under dehydrating conditions (e.g., PCl₅), the hydroxyl group at position 2 reacts with the cyano group, forming a fused pyridine-cyanohydrin structure .

Furanyl Substituent Reactions

The 2-furanylmethyl group is susceptible to:

Oxidation

-

Oxidizing Agents : KMnO₄ or CrO₃ converts the furan ring to a γ-lactone or maleic acid derivatives .

Electrophilic Substitution

-

Nitration/Sulfonation : Occurs at the α-position of the furan ring under HNO₃/H₂SO₄, introducing nitro or sulfonyl groups .

Photochemical Degradation

Due to the azo chromophore, the compound undergoes photolytic cleavage under UV light (λ = 300–400 nm):

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

The compound 2-Furanylmethyl 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoate , identified by its CAS number 77154-18-8, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Research

The compound is primarily explored in pharmaceutical applications, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Dyes and Pigments

Due to the azo group in its structure, this compound can serve as a dye or pigment in various industrial applications. Azo compounds are known for their vibrant colors and stability, making them suitable for textiles and coatings.

Case Study: Textile Application

Research has demonstrated that azo dyes exhibit excellent fastness properties when applied to fabrics. The incorporation of this compound into dye formulations could enhance color stability and resistance to fading under light exposure.

Agrochemical Development

The unique chemical properties of this compound position it as a potential candidate for agrochemical applications, particularly as a pesticide or herbicide.

Case Study: Pesticidal Activity

Similar compounds have been evaluated for their efficacy against agricultural pests. In controlled studies, derivatives of pyridine-based azo compounds have shown significant insecticidal activity, suggesting that this compound could be further explored for similar uses.

Material Science

The compound's chemical structure allows it to be investigated for use in polymer chemistry and material science, particularly in developing new materials with specific properties.

Case Study: Polymer Composites

Research into the incorporation of azo compounds into polymer matrices has revealed improvements in thermal stability and mechanical strength. This suggests that 2-Furanylmethyl 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoate could enhance the performance of composite materials.

Wirkmechanismus

The mechanism of action of BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The primary distinction lies in the ester group :

- Target compound : 2-Furanylmethyl ester (polar furan oxygen, smaller aromatic system).

- Benzyl analog: Benzyl ester (non-polar benzene ring, larger aromatic system) .

Comparative Analysis

Key Findings:

This could expand its utility in pharmaceutical formulations or polar dye matrices.

Reactivity : The benzyl ester’s stability under acidic conditions contrasts with the furanylmethyl variant, where the furan ring may undergo hydrolysis or oxidation, limiting its use in harsh environments .

Molecular Weight : The smaller ester group reduces molecular weight by ~10 g/mol, which may enhance diffusion properties in biological systems.

Biologische Aktivität

The compound 2-Furanylmethyl 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoate (CID 136138879) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure includes a furan ring, an azo group, and a pyridine derivative, which contribute to its biological activity.

Table 1: Structural Components

| Component | Description |

|---|---|

| Furan | A five-membered aromatic ring with oxygen |

| Azo Group | -N=N- linkage that can facilitate electron transfer |

| Pyridine Derivative | Contains nitrogen in a six-membered ring |

Antitumor Activity

Recent studies have indicated that compounds similar to 2-Furanylmethyl 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoate exhibit significant antitumor effects. For instance, derivatives with similar structural motifs have shown cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Testing

In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that these compounds can inhibit cell proliferation effectively. The cytotoxicity was assessed using MTS assays, revealing IC50 values indicating the concentration required to inhibit 50% of cell viability.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 | 2D Culture |

| HCC827 | 20.46 | 3D Culture |

| NCI-H358 | 16.00 | 3D Culture |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. It has shown promising results against both Gram-positive and Gram-negative bacteria.

Testing Methodology

Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines. The results indicated that certain compounds exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus.

Table 3: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

The proposed mechanisms of action for the biological activity of this compound include:

- DNA Binding : Compounds with similar structures have been shown to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes.

- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects.

Case Study: Mechanistic Insights

Research indicates that the presence of functional groups such as cyano and hydroxyl enhances the interaction with DNA, leading to effective antitumor activity. Studies have demonstrated that these compounds can significantly reduce tumor growth in vivo models.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

- Catalyst Selection : Use of caesium carbonate (Cs₂CO₃) as a base in dry dimethylformamide (DMF) to enhance coupling efficiency, as demonstrated in analogous azo compound syntheses .

- Temperature Control : Gradual addition of reagents at 20°C to minimize side reactions, as seen in thiadiazole synthesis protocols .

- Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate pure product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H NMR/¹³C NMR : Assign signals for the furanyl, azo, and pyridinone moieties. Aromatic protons in the benzoate group typically resonate at δ 7.5–8.5 ppm, while the azo group influences deshielding .

- IR Spectroscopy : Confirm the presence of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical consultation if ingested or inhaled .

Advanced Research Questions

Q. How can density functional theory (DFT) studies aid in understanding this compound’s electronic properties?

- Methodological Answer :

- Computational Modeling : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare results with crystallographic data (e.g., bond lengths/angles) to validate accuracy .

- Reactivity Insights : Predict sites for electrophilic/nucleophilic attack based on electron density profiles, guiding derivatization strategies .

Q. What methodologies assess the environmental fate and ecological impact of this compound?

- Methodological Answer :

- Environmental Persistence : Conduct OECD 301 biodegradability tests to evaluate half-life in water/soil matrices .

- Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally or via computational tools like EPI Suite .

- Toxicity Screening : Use Daphnia magna or Vibrio fischeri bioassays to quantify acute/chronic effects .

Q. How can researchers resolve contradictions in spectral data or unexpected by-products?

- Methodological Answer :

- Replicate Experiments : Ensure consistency in reaction conditions (e.g., stoichiometry, solvent purity) .

- Advanced Characterization : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography to confirm structural ambiguities .

- By-product Analysis : Use LC-MS to identify minor impurities and adjust purification protocols .

Q. What experimental strategies elucidate the azo linkage’s role in stability under varying pH?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.